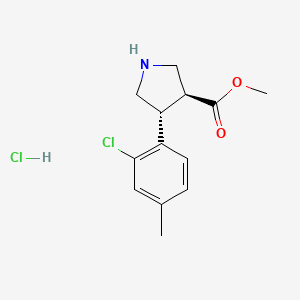

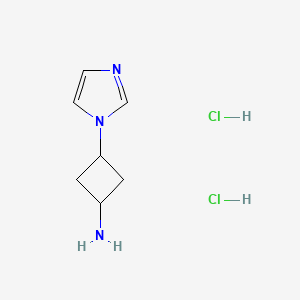

Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C13H17Cl2NO2 and its molecular weight is 290.18. The purity is usually 95%.

BenchChem offers high-quality Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cognitive Enhancement and Anxiolytic Activity

Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate; hydrochloride is a member of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands. This compound has demonstrated positive effects in both rodent and primate models of cognitive enhancement. It also exhibits anxiolytic activity in rodent models. The compound's profile across several measures of cholinergic channel function both in vitro and in vivo, combined with its favorable oral bioavailability, makes it a candidate for further evaluation as a treatment for cognitive disorders (Lin et al., 1997).

Structural Characterization and Chemical Analysis

The compound has been involved in studies focusing on the structural characterization and analysis of related chlorinated compounds. For example, research on hydroxytrichloropicolinic acids has utilized similar compounds to demonstrate the effectiveness of the one-bond chlorine-isotope effect in 13C NMR spectra. This aids in identifying chlorinated carbons, providing an additional tool for solving structural problems in chlorinated compounds (Irvine et al., 2008).

Synthesis and Characterization of Heterocycles

The synthesis and characterization of heterocycles, such as the preparation of novel 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-ones, are important applications. These processes involve the transformation of carbenium ions and are characterized using techniques like single crystal X-ray diffraction and NMR spectroscopy. The insights gained from these studies contribute to the development of new materials for various applications, including non-linear optics and drug development (Murthy et al., 2017).

Application in Organic Synthesis

This compound is also relevant in the field of organic synthesis. For instance, the preparation of methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates and their derivatives involves reactions with this compound. Such studies are significant in the development of new synthetic pathways and the discovery of novel organic compounds (Krutošíková et al., 2001).

Extraction and Separation Studies

The compound plays a role in studies related to the extraction and separation of pyridine derivatives. Research in this area, such as the extraction of pyridine-3-carboxylic acid using various diluents, provides valuable insights into the optimization of extraction processes for industrial applications (Kumar & Babu, 2009).

Organocatalysis

Research on zwitterionic salts, which involves the use of compounds like methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate; hydrochloride, explores their effectiveness as organocatalysts for transesterification reactions. Such studies contribute to the development of more efficient and environmentally friendly catalytic processes in organic chemistry (Ishihara et al., 2008).

Propriétés

IUPAC Name |

methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2.ClH/c1-8-3-4-9(12(14)5-8)10-6-15-7-11(10)13(16)17-2;/h3-5,10-11,15H,6-7H2,1-2H3;1H/t10-,11+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMREIJJDYBFTE-VZXYPILPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2CNCC2C(=O)OC)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@@H]2CNC[C@H]2C(=O)OC)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2701573.png)

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701577.png)

![3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2701581.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2701583.png)

![2-[[5-(4-Bromophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2701584.png)

![2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride](/img/structure/B2701585.png)

![3-Bromo-2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2701591.png)

![N~1~-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide](/img/structure/B2701592.png)